molecular formula C12H13BrO6 B1436064 Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate CAS No. 84794-82-1

Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate

Cat. No.: B1436064
CAS No.: 84794-82-1
M. Wt: 333.13 g/mol
InChI Key: LTRUKSJOTKNBMO-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is an organic compound with the molecular formula C12H13BrO6. It is a derivative of acetic acid and features a brominated phenylene ring. This compound is primarily used in scientific research and chemical synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with dimethyl oxalate under controlled conditions. The reaction proceeds through an esterification process, where the hydroxyl groups of the brominated phenylene ring react with the ester groups of dimethyl oxalate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with molecular targets through its brominated phenylene ring and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with an additional bromine atom.

    Dimethyl 2,2’-((2-chloro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with a chlorine atom instead of bromine.

    Dimethyl 2,2’-((2-methyl-1,4-phenylene)bis(oxy))diacetate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is unique due to its specific brominated phenylene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific substitution patterns and reactivity .

Properties

IUPAC Name

methyl 2-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO6/c1-16-11(14)6-18-8-3-4-10(9(13)5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRUKSJOTKNBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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